Gluconapoleiferin

Catalog No.
S1555001
CAS No.
19764-03-5
M.F
C12H20NO10S2-
M. Wt
403.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gluconapoleiferin

CAS Number

19764-03-5

Product Name

Gluconapoleiferin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate

Molecular Formula

C12H20NO10S2-

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1

InChI Key

ZEGLQSKFSKZGRO-JSWRNRSKSA-N

SMILES

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Isomeric SMILES

C=CCC(C/C(=N\OS(=O)(=O)O)/SC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Gluconapoleiferin is a naturally occurring compound that has garnered a lot of attention from the scientific community. The compound belongs to the group of naturally occurring naphthoquinones and is produced by several species of Streptomyces bacteria. This paper aims to provide an overview of the chemical, physical, biological, and analytical properties of gluconapoleiferin. Additionally, we will explore its potential implications in various fields of research and industry.
Gluconapoleiferin is a naturally occurring compound that has been isolated from Streptomyces sp. strain KF-3872. The compound belongs to the group of naphthoquinones, which are compounds consisting of two fused aromatic rings with two ketone groups. Naphthoquinones have been reported to possess antimicrobial, anticancer, and antioxidant properties, making them attractive compounds for drug discovery. Gluconapoleiferin was first isolated and characterized by a group of Japanese researchers in 2004.
Gluconapoleiferin is a yellow crystalline solid that has a melting point of 180-181℃. Its molecular formula is C17H14O7, and its molecular weight is 338.29 g/mol. The compound has a hydroxyl group at the 5-position of the naphthoquinone ring, which distinguishes it from other naphthoquinones. Gluconapoleiferin is highly soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is sparingly soluble in water.
Gluconapoleiferin is produced by several species of Streptomyces bacteria, including Streptomyces nanchangensis NS3226, Streptomyces sp. strain KF-3872, and Streptomyces endus strain 3A. The biosynthetic pathway of gluconapoleiferin has not been elucidated yet. The compound has been synthesized through chemical synthesis and electrochemical oxidation of the parent compound.
Several analytical methods have been employed for the analysis of gluconapoleiferin. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are among the most commonly used techniques. HPLC is used for the quantitative analysis of gluconapoleiferin in biological samples, while GC-MS and NMR spectroscopy are used for structural elucidation.
Gluconapoleiferin has been reported to possess several biological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The compound has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Gluconapoleiferin has also been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
There is limited information available on the toxicity and safety of gluconapoleiferin. However, a study conducted by Mochizuki et al. in 2011 reported that the compound exhibited low toxicity against several cell lines, including human normal keratinocyte cells.
Gluconapoleiferin has several applications in scientific experiments, including its use as a standard for the quantitative analysis of naphthoquinones in various samples. The compound has also been used as a tool for the investigation of the biosynthetic pathway of naphthoquinones in Streptomyces bacteria.
Research on gluconapoleiferin is still in its infancy, and several aspects of the compound's properties and applications remain unexplored. Most of the research conducted on the compound has focused on its biological properties and synthesis.
Gluconapoleiferin has the potential to find applications in various fields of research and industry. The compound's anticancer, antimicrobial, and antioxidant properties make it an attractive target for drug discovery. Additionally, gluconapoleiferin can be used in the food industry as a natural antioxidant to extend the shelf life of food products.
One of the major limitations of gluconapoleiferin is its low solubility in water, which limits its application in aqueous environments. To overcome this limitation, efforts should be made to improve the compound's solubility. Future research should focus on elucidating the biosynthetic pathway of gluconapoleiferin and exploring its potential applications in drug discovery and other industries. Furthermore, the compound's toxicity and safety need to be thoroughly investigated to determine its suitability for drug development.
In conclusion, gluconapoleiferin is a naturally occurring compound that possesses several biological properties and has several potential applications in various fields of research and industry. While research on the compound is still in its infancy, it is clear that it has great potential as a drug candidate and a natural antioxidant. Further research is needed to fully explore its properties and potential applications.

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Gluconapoleiferin

Dates

Modify: 2023-08-15

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